1,2,3,4-Tetrahydroisoquinolin-4-ol

Description

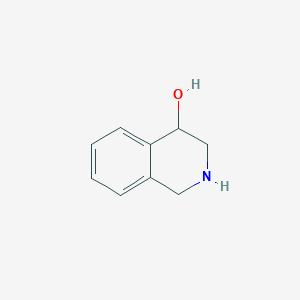

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHIHJJKFYXSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471586 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51641-23-7 | |

| Record name | 1,2,3,4-Tetrahydro-4-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51641-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,2,3,4-Tetrahydroisoquinolin-4-ol

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant biological activity.[1][2] While many derivatives have been extensively studied, certain isomers, such as 1,2,3,4-tetrahydroisoquinolin-4-ol, remain less characterized in publicly accessible literature. This guide provides a comprehensive analysis of this specific molecule by first establishing a thorough understanding of the parent THIQ core. We will extrapolate the expected physicochemical properties, spectroscopic signatures, and reactivity of the 4-ol derivative. Furthermore, this document details established synthetic routes to the THIQ nucleus and proposes a validated, logical pathway for the synthesis of this compound, providing researchers with the foundational knowledge required for its synthesis and application in drug discovery and development.

Introduction to the Tetrahydroisoquinoline (THIQ) Framework

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a bicyclic heterocyclic amine that is a recurring motif in a multitude of bioactive compounds.[1] Its rigid structure serves as a valuable pharmacophore, presenting substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets. Derivatives of THIQ have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Notably, endogenous THIQ derivatives like norsalsolinol are investigated for their potential roles in neurodegenerative conditions such as Parkinson's disease.[4]

The introduction of a hydroxyl group onto the saturated portion of the ring system, as in this compound, is anticipated to significantly modify the molecule's properties. This functionalization is expected to increase polarity, introduce a hydrogen bond donor/acceptor site, and create a new center for potential metabolic transformations or further chemical derivatization. Understanding the fundamental properties of this specific isomer is therefore a critical step for its exploration as a novel building block in medicinal chemistry.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is sparse, its properties can be reliably predicted by analyzing the well-documented parent compound, 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4).

Physicochemical Properties

The parent THIQ is a colorless to yellow-brown viscous liquid at room temperature.[5][6] The introduction of a hydroxyl group at the C4 position would increase its molecular weight and significantly raise its polarity and melting point, likely rendering this compound a solid at standard conditions. The hydroxyl group will also enhance its water solubility compared to the parent compound.

Table 1: Comparison of Physicochemical Properties.

| Property | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | This compound (Predicted) |

| Molecular Formula | C₉H₁₁N[5] | C₉H₁₁NO |

| Molecular Weight | 133.19 g/mol [5] | 149.19 g/mol |

| Appearance | Clear yellow to brown liquid[6] | White to off-white solid |

| Melting Point | -30 °C (lit.)[7] | Significantly higher than parent |

| Boiling Point | 232-233 °C (lit.)[7] | Higher than parent, likely with decomposition |

| Density | 1.064 g/mL at 25 °C (lit.)[7] | > 1.064 g/mL |

| Water Solubility | Soluble (20 g/L at 20°C)[6] | More soluble than parent |

| logP (Octanol/Water) | 1.332 (Calculated)[8] | Lower than parent (< 1.3) |

Spectroscopic Analysis

The structural characterization of this compound would rely on standard spectroscopic techniques. The expected signatures are based on the known spectra of the THIQ core, with specific modifications arising from the C4-hydroxyl group.

-

¹H NMR Spectroscopy: The aromatic protons on the benzene ring would appear in the range of δ 7.0-7.2 ppm. The protons on the saturated heterocyclic ring would be more complex. The proton at C4 (methine, -CH(OH)-) would likely appear as a multiplet around δ 4.5-5.0 ppm, shifted downfield due to the adjacent hydroxyl group. The protons at C1 and C3 would be diastereotopic and appear as complex multiplets. The N-H proton would be a broad singlet, and the O-H proton signal's position would be dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The aromatic carbons would resonate in the typical δ 125-140 ppm region. The key signal for confirmation would be the C4 carbon bearing the hydroxyl group, expected to be in the δ 65-75 ppm range. The other aliphatic carbons, C1 and C3, would appear further upfield.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol. A medium absorption around 3300-3400 cm⁻¹ for the N-H stretch is also expected. Other characteristic peaks would include C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C aromatic stretching around 1450-1600 cm⁻¹, and a strong C-O stretching band around 1050-1150 cm⁻¹.[9][10]

-

Mass Spectrometry (Electron Ionization - EI): The molecular ion peak (M⁺) would be observed at m/z = 149. A key fragmentation pathway for the parent THIQ involves the loss of a hydrogen atom to form a stable ion at m/z = 132.[5][11] For the 4-ol derivative, significant fragments would be expected from the loss of water (M-18) at m/z = 131 and the loss of the CH(OH) group. The base peak is likely to be the fragment resulting from cleavage alpha to the nitrogen atom, a characteristic fragmentation pattern for such amines.[12]

Synthesis and Reactivity

The synthesis of the THIQ core is well-established, with two primary name reactions providing the foundation for most synthetic approaches: the Pictet-Spengler and Bischler-Napieralski reactions.

Core Synthesis Methodologies

-

Pictet-Spengler Reaction: This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.[13][14][15] This is one of the most versatile and widely used methods for generating substituted THIQs.

Caption: Pictet-Spengler Reaction Workflow. -

Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[16][17][18] The initial product is a 3,4-dihydroisoquinoline, which must be subsequently reduced (e.g., with sodium borohydride, NaBH₄) to yield the final THIQ product.[1]

Caption: Bischler-Napieralski Two-Step Synthesis.

Proposed Synthesis of this compound

A logical and direct route to synthesize the title compound is through the reduction of its corresponding ketone precursor, 2,3-dihydroisoquinolin-4(1H)-one (also known as 4-keto-1,2,3,4-tetrahydroisoquinoline). While historical literature notes attempts at this synthesis, modern methods for synthesizing the ketone precursor have been developed, for instance, through tandem Michael amination-lactamization sequences.[19][20]

Workflow:

Representative Experimental Protocol: Reduction of 2,3-Dihydroisoquinolin-4(1H)-one

This protocol is a representative procedure for the selective reduction of a cyclic ketone to a secondary alcohol and serves as a validated starting point for laboratory synthesis.

Objective: To synthesize this compound from 2,3-dihydroisoquinolin-4(1H)-one.

Materials:

-

2,3-Dihydroisoquinolin-4(1H)-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 2,3-dihydroisoquinolin-4(1H)-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reduction: While stirring, add sodium borohydride portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.

-

Workup: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM/methanol) or recrystallization to afford pure this compound.

Potential Pharmacological Profile

The pharmacology of the THIQ scaffold is exceptionally diverse and highly dependent on the substitution pattern.

-

Neurological Activity: Many THIQ alkaloids interact with the central nervous system. They can act as dopamine antagonists or have affinity for opioid receptors.[21] The parent THIQ has been shown to have antidopaminergic effects.[3] It is plausible that this compound could modulate dopaminergic or other neurotransmitter systems.

-

Cardiovascular Effects: Certain THIQ derivatives exhibit cardiovascular activity, acting as α-adrenergic blocking agents.[4] The presence and position of hydroxyl groups are critical; for instance, 6,7-dihydroxy substitution is often associated with affinity for catecholamine receptors.[22]

-

Antimicrobial and Antitumor Potential: The THIQ nucleus is a recognized scaffold for developing agents with cytotoxic and antimicrobial properties.[3][23] The introduction of a hydroxyl group can modulate the lipophilicity and hydrogen bonding capacity, potentially influencing these activities.[3]

The specific biological profile of this compound remains to be elucidated through empirical testing. However, based on the activities of its structural relatives, it represents a promising candidate for screening in neurological, cardiovascular, and oncology research programs.

Conclusion

This compound is a structurally intriguing yet under-characterized member of the vast THIQ family. While direct experimental data is limited, a robust understanding of its core properties can be achieved by leveraging the extensive knowledge of the parent THIQ scaffold. This guide has established its predicted physicochemical and spectroscopic characteristics and outlined a clear, actionable synthetic strategy via the reduction of its corresponding ketone. The insights provided herein are intended to empower researchers in drug discovery and chemical biology to synthesize, characterize, and ultimately unlock the potential of this valuable chemical entity.

References

-

Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link][16]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link][17]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link][18]

-

Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved January 3, 2026, from [Link][13]

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2024). Natural Product Research, 39(6). Retrieved from [Link][24]

-

Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link][14]

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2020). Digital Commons@DePaul. Retrieved from [Link][25]

-

Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link][15]

-

Bischler–Napieralski reaction. (2023). Retrieved from [Link][26]

-

Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. (2015). PubMed Central. Retrieved from [Link][27]

-

Bischler napieralski reaction. (2016). Slideshare. Retrieved from [Link][28]

-

Tetrahydroisoquinoline. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link][4]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (2011). PubMed Central. Retrieved from [Link][29]

-

Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System. (1998). Archives of Pharmacal Research, 21(4), 433-439. Retrieved from [Link][22]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13029-13054. Retrieved from [Link][1]

-

1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 3, 2026, from [Link][5]

-

Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). Molecules, 29(1), 23. Retrieved from [Link][3]

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link][2]

-

In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function. (1984). PubMed. Retrieved from [Link][21]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). The Journal of Organic Chemistry, 87(20), 13489-13501. Retrieved from [Link][30]

-

Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). (n.d.). Cheméo. Retrieved January 3, 2026, from [Link][8]

-

Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in the rat brain and foods using gas chromatography-mass spectrometry. (2003). Journal of Health Science, 49(1), 1-8. Retrieved from [Link][12]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2010). PubMed Central. Retrieved from [Link][31]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1983). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151. Retrieved from [Link][32]

-

Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link][11]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2021). ChemRxiv. Retrieved from [Link][19]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 3, 2026, from [Link][33]

-

Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. (2021). Journal of Pharmaceutical Research International, 33(46B), 238-246. Retrieved from [Link][23]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2008). ResearchGate. Retrieved from [Link][34]

-

Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link][10]

-

Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. (2021). Thieme Chemistry. Retrieved from [Link][35]

-

Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate. Retrieved from [Link][36]

-

Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link][37]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). PubMed Central. Retrieved from [Link][38]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). MDPI. Retrieved from [Link][39]

-

Synthesis of substituted 4-keto-1 : 2 : 3 : 4-tetrahydroquinolines and an attempt to synthesise 4-keto-1 : 2 : 3 : 4-tetrahydroisoquinoline. (1923). Journal of the Chemical Society, Transactions, 123, 3298-3306. Retrieved from [Link][20]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Chemical Reviews, 121(14), 8498-8560. Retrieved from [Link][40]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 7. 1,2,3,4-四氢异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [m.chemicalbook.com]

- 10. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 11. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 12. jsbms.jp [jsbms.jp]

- 13. name-reaction.com [name-reaction.com]

- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 18. Bischler-Napieralski Reaction [organic-chemistry.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. CCCXIV.—Synthesis of substituted 4-keto-1 : 2 : 3 : 4-tetrahydroquinolines and an attempt to synthesise 4-keto-1 : 2 : 3 : 4-tetrahydroisoquinoline - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 21. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]

- 23. journaljpri.com [journaljpri.com]

- 24. tandfonline.com [tandfonline.com]

- 25. via.library.depaul.edu [via.library.depaul.edu]

- 26. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]

- 27. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bischler napieralski reaction | PPTX [slideshare.net]

- 29. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ias.ac.in [ias.ac.in]

- 33. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 36. researchgate.net [researchgate.net]

- 37. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 38. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. pubs.acs.org [pubs.acs.org]

discovery and isolation of tetrahydroisoquinolin-4-ols

An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of Tetrahydroisoquinolin-4-ols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with significant biological activities.[1][2][3] The introduction of a hydroxyl group at the C4-position endows the molecule with a critical stereocenter and a functional handle for further modification, making tetrahydroisoquinolin-4-ols particularly valuable building blocks in drug discovery. This guide provides a comprehensive overview of the key methodologies for the synthesis and isolation of these important compounds. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, provide detailed experimental protocols, and discuss the critical aspects of purification and stereochemical characterization.

The Strategic Importance of the Tetrahydroisoquinolin-4-ol Core

The THIQ nucleus is a cornerstone of alkaloid chemistry.[2][4] Naturally occurring THIQs exhibit a wide spectrum of pharmacological effects, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[1] Synthetic derivatives have found clinical application as bronchodilators, anticonvulsants, and skeletal muscle relaxants.[5][6]

The C4-hydroxyl group adds a layer of complexity and opportunity. It not only introduces chirality, which is often critical for selective biological activity, but also serves as a versatile point for derivatization, enabling the exploration of structure-activity relationships (SAR).[7] The synthesis of enantiomerically pure tetrahydroisoquinolin-4-ols is therefore a primary objective for medicinal chemists aiming to develop novel therapeutics.

Synthetic Pathways to the Tetrahydroisoquinolin-4-ol Scaffold

The construction of the tetrahydroisoquinolin-4-ol core can be approached through several strategic disconnections. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis

First reported in 1911, the Pictet-Spengler reaction is a powerful and widely used method for constructing the THIQ skeleton.[8][9][10] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (SEAr).[9][11]

Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base (or iminium ion under acidic conditions), which is the key electrophile. The electron-rich aromatic ring of the β-arylethylamine then acts as the nucleophile, attacking the iminium carbon to forge the new heterocyclic ring.[9][11] The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups (e.g., hydroxyl, methoxy) strongly activate the ring towards SEAr and facilitate the reaction.[12] Conversely, electron-withdrawing groups can hinder or prevent cyclization.

Caption: The acid-catalyzed Pictet-Spengler reaction pathway.

Strategic Application for 4-ols: To synthesize a tetrahydroisoquinolin-4-ol using this route, one must start with a β-arylethylamine derived from an α-amino acid that already contains the precursor to the hydroxyl group. For instance, using a derivative of 3-hydroxyphenylalanine would place a hydroxyl group on the aromatic ring, not at the C4 position. A more direct, though less common, variant would involve an aldehyde partner with a masked hydroxyl group that becomes the C4-ol upon cyclization and subsequent transformation.

The Bischler-Napieralski/Reduction Sequence

An alternative and highly versatile route is the Bischler-Napieralski reaction.[13][14][15] This method involves the cyclodehydration of a β-phenethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[11][14][15]

Mechanism and Rationale: The amide oxygen is activated by the Lewis acidic reagent, facilitating an intramolecular electrophilic attack by the aromatic ring onto the amide carbon. This forms a cyclic intermediate which then eliminates water to yield the dihydroisoquinoline. The resulting imine can then be readily reduced to the corresponding tetrahydroisoquinoline using reducing agents such as sodium borohydride (NaBH₄).[11]

Caption: Two-step synthesis of THIQs via Bischler-Napieralski reaction.

Strategic Application for 4-ols: A key advantage of this approach for synthesizing 4-hydroxy derivatives is that the hydroxyl group can be introduced after the core THIQ skeleton is formed. A common strategy involves the synthesis of a 1,2,3,4-tetrahydroisoquinolin-4-one (a ketone), which is then stereoselectively reduced to the desired alcohol. The ketone precursor can be synthesized via modifications of the Bischler-Napieralski or related cyclization reactions.

Asymmetric Synthesis: The Gateway to Enantiopure Compounds

For pharmaceutical applications, obtaining a single enantiomer is paramount.[16] This can be achieved either by resolving a racemic mixture or, more efficiently, through asymmetric synthesis.

-

Catalytic Asymmetric Hydrogenation: This is a powerful technique where a prochiral dihydroisoquinoline or a related enamine is hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium, Ruthenium, or Iridium) to produce the THIQ with high enantiomeric excess (ee).[17]

-

Use of Chiral Auxiliaries: A chiral auxiliary, such as Ellman's tert-butanesulfinamide, can be attached to the nitrogen of the starting β-phenethylamine.[11][18] This auxiliary directs the stereochemical outcome of a subsequent cyclization or addition reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiopure product.[18]

Table 1: Comparison of Core Synthetic Strategies

| Strategy | Key Intermediate | Common Reagents | Advantages | Disadvantages |

| Pictet-Spengler | Iminium ion | β-arylethylamine, aldehyde, acid (HCl, TFA) | Atom economical, often one-pot.[11] | Requires electron-rich arenes; limited substitution patterns on the heterocyclic ring.[12] |

| Bischler-Napieralski | Dihydroisoquinoline | β-phenethylamide, POCl₃, P₂O₅ | Versatile, allows for wider substitution; can access 4-oxo precursors.[11] | Harsher conditions (heat, strong acids); multi-step process involving reduction.[19] |

| Asymmetric Catalysis | Dihydroisoquinoline, Enamine | Chiral Rh, Ru, Ir catalysts, H₂ | Highly efficient, high enantioselectivity.[17] | Catalysts can be expensive and sensitive to air/moisture. |

| Chiral Auxiliary | N-Sulfinylimine | Ellman's auxiliary, Grignard reagents | Reliable stereocontrol, predictable outcome.[18] | Requires additional steps for attachment and removal of the auxiliary. |

Isolation and Purification Workflow

Whether synthesized chemically or extracted from natural sources, the target tetrahydroisoquinolin-4-ol must be isolated and purified from a complex mixture of starting materials, reagents, and byproducts.

Extraction from Natural Sources

For THIQ alkaloids present in plant material, a standard acid-base extraction is typically employed.[20][21][22]

Caption: Acid-base extraction for isolating alkaloids from biomass.

Protocol 1: General Acid-Base Extraction

-

Extraction: The dried and powdered plant material is extracted exhaustively with a polar solvent like methanol.[20][23]

-

Acidification: The resulting crude extract is concentrated, and then partitioned between an acidic aqueous layer (e.g., 1-5% HCl) and an immiscible organic solvent (e.g., diethyl ether). The basic alkaloids are protonated and move into the aqueous phase, while neutral and acidic impurities are removed in the organic phase.[22]

-

Basification: The acidic aqueous layer is then made basic (e.g., with NH₄OH or Na₂CO₃) to deprotonate the alkaloids, rendering them insoluble in water.

-

Final Extraction: The free-base alkaloids are then extracted back into an organic solvent like dichloromethane or chloroform.[22]

-

Purification: This final organic extract, containing the enriched alkaloid fraction, is dried and concentrated. The individual compounds are then separated using chromatographic techniques.[22]

Chromatographic Purification

Column chromatography is the workhorse for purifying synthetic and natural products.[20][22]

-

Stationary Phase: Silica gel is most commonly used for tetrahydroisoquinolines.

-

Mobile Phase: A solvent system of increasing polarity is used to elute the compounds. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The addition of a small amount of a basic modifier, such as triethylamine (~0.1-1%), is often crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface.

Chiral Resolution

When a racemic mixture is synthesized, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method for both analytical and preparative scale resolution.[7][24][25]

Protocol 2: Chiral HPLC Resolution (General)

-

Column Selection: Choose a CSP based on the structure of the analyte. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds.[25]

-

Mobile Phase Optimization: A systematic screening of mobile phases is performed. Typical normal-phase eluents include mixtures of hexane/isopropanol or hexane/ethanol.[24] Small amounts of additives like diethylamine (for basic compounds) may be required to improve peak shape and resolution.[24]

-

Scale-up: Once analytical separation is achieved, the method is scaled to a semi-preparative or preparative column to isolate milligram-to-gram quantities of each enantiomer.[24]

-

Fraction Collection & Analysis: Fractions corresponding to each enantiomeric peak are collected, concentrated, and their enantiomeric excess (ee) is re-analyzed to confirm purity.

Structural Characterization and Validation

Unambiguous structure determination is a non-negotiable step. A combination of spectroscopic techniques is required to confirm the identity, purity, and stereochemistry of the isolated tetrahydroisoquinolin-4-ol.

Table 2: Key Techniques for Characterization

| Technique | Information Provided | Key Features for THIQ-4-ols |

| ¹H NMR | Proton environment, connectivity (via coupling) | Signals for aromatic protons, diastereotopic protons on C1 and C3, and the methine proton at C4 (HC-OH). Coupling constants help determine relative stereochemistry.[20] |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Chemical shifts for aromatic carbons, and characteristic shifts for C1, C3, and the hydroxyl-bearing C4.[20] |

| 2D NMR (COSY, HSQC) | H-H and C-H correlations | Confirms proton-proton adjacencies (COSY) and directly links protons to the carbons they are attached to (HSQC), essential for unambiguous assignment.[26] |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Provides the molecular ion peak ([M+H]⁺ in ESI-MS) to confirm the molecular formula. High-resolution MS (HRMS) provides exact mass.[20][27] |

| Infrared (IR) Spectroscopy | Functional groups | Characteristic absorptions for O-H (broad, ~3300 cm⁻¹), N-H (if secondary amine, ~3300-3400 cm⁻¹), and C-H/C=C bonds.[20] |

| X-ray Crystallography | Absolute 3D structure | The definitive method for determining absolute stereochemistry (R/S configuration) if a suitable single crystal can be grown.[7][21] |

Conclusion

The tetrahydroisoquinolin-4-ol framework represents a fertile ground for the discovery of new bioactive molecules. A thorough understanding of the foundational synthetic reactions, such as the Pictet-Spengler and Bischler-Napieralski cyclizations, provides a robust platform for accessing diverse analogs. The modern imperative for stereochemical purity has driven the development of sophisticated asymmetric strategies that deliver single enantiomers with high fidelity. Mastery of the subsequent isolation and characterization techniques—from classical acid-base extractions and chromatography to advanced chiral HPLC and 2D NMR—is essential for any research program in this field. This guide has outlined the core principles and practical considerations, providing a solid foundation for scientists and researchers to confidently explore the rich chemical and therapeutic potential of this important heterocyclic family.

References

-

Gozzo, F. C., et al. (1990). Resolution, absolute stereochemistry, and enantioselectivity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol. Journal of Medicinal Chemistry, 33(8), 2283-6. Available at: [Link]

-

Karioti, A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(8), 650-7. Available at: [Link]

-

Karioti, A., et al. (2004). Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias. Molecules, 9(8), 650-7. Available at: [Link]

-

Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. Available at: [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available at: [Link]

-

Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12535-12567. Available at: [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available at: [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Available at: [Link]

-

Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-9. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]

-

Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(12), 2845. Available at: [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

-

Ardill, H., et al. (1991). A One-Pot Synthesis of Tetrahydroisoquinolin-4-ols via a Novel Acid-Catalyzed Rearrangement of 5-Aryloxazolidines. ChemInform, 22(35). Available at: [Link]

-

Wang, Y., et al. (2018). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 23(11), 2993. Available at: [Link]

-

Schmidt, S., et al. (2019). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 9(7), 603. Available at: [Link]

-

Aliyeva, G. A., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(6), 4611-4624. Available at: [Link]

-

Williams, D. R., & Nag, P. P. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9395-9467. Available at: [Link]

-

Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1600-1602. Available at: [Link]

-

Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

-

Williams, D. R., & Nag, P. P. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]

-

Sharma, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 53-65. Available at: [Link]

-

Karioti, A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. ResearchGate. Available at: [Link]

-

Fessenden, R. J., & Fessenden, J. S. (1983). Alkaloids: Isolation and purification. Journal of Chemical Education, 60(11), 947. Available at: [Link]

-

Reeder, M. R., & Houghtaling, M. A. (2001). Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. Organic Letters, 3(13), 2053-6. Available at: [Link]

-

Ihara, M., et al. (1990). A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome. Journal of the Chemical Society, Perkin Transactions 1, 2151-2158. Available at: [Link]

-

de Oliveira, V. E., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 31(10), 2094-2103. Available at: [Link]

-

Petricci, E., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13531-13542. Available at: [Link]

-

Bertolasi, V., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(21), 3848. Available at: [Link]

-

Perrone, M. G., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6031. Available at: [Link]

-

Aletras, A. J., et al. (1995). NMR Studies of Four Isomers of Decahydroisoquinoline-3(S)-carboxylic Acid and a Potent HIV Proteinase Inhibitor incorporating these templates. Journal of the Chemical Society, Perkin Transactions 2, 2371-2381. Available at: [Link]

-

Arshad, M. F., et al. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 229-231. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 7. Resolution, absolute stereochemistry, and enantioselectivity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. name-reaction.com [name-reaction.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 15. Bischler-Napieralski Reaction [organic-chemistry.org]

- 16. armchemfront.com [armchemfront.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 27. pubs.acs.org [pubs.acs.org]

1,2,3,4-Tetrahydroisoquinolin-4-ol: A Versatile Building Block for Synthesis in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active natural products and synthetic compounds.[1][2][3] This guide focuses on a key derivative, 1,2,3,4-tetrahydroisoquinolin-4-ol, a versatile building block whose strategic hydroxyl group offers a gateway for extensive synthetic modifications. We will delve into its synthesis, reactivity, and its pivotal role in the creation of complex molecular architectures for drug development. This document provides in-depth technical insights, field-proven protocols, and a comprehensive look into the causality behind experimental choices, serving as an authoritative resource for professionals in the field.

The Strategic Importance of the Tetrahydroisoquinoline Core

The THIQ nucleus is a privileged structure in medicinal chemistry due to its rigid, conformationally-defined three-dimensional shape.[1][2] This inherent structural feature allows for the precise spatial arrangement of pharmacophoric elements, facilitating high-affinity interactions with a wide array of biological targets. The introduction of a hydroxyl group at the 4-position, as in this compound, not only adds a crucial hydrogen bonding capability but also provides a versatile synthetic handle for further molecular elaboration. This functionalization unlocks a vast chemical space, enabling detailed structure-activity relationship (SAR) studies essential for modern drug discovery.[1][3]

Synthetic Pathways to this compound

The efficient and scalable synthesis of this compound is fundamental to its application as a building block. Various synthetic routes have been established, each with distinct advantages.

Classical Synthetic Strategies: Pictet-Spengler and Bischler-Napieralski Reactions

The Pictet-Spengler reaction is a classic method for constructing the THIQ core, involving the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[1] To introduce the C4-hydroxyl group, this reaction can be adapted, for instance, by using a phenethylamine derivative with an epoxide that, upon cyclization and subsequent ring-opening, yields the desired 4-hydroxy product.

Another traditional approach is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline.[1][4] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.[1][4]

Modern Approaches: Reductive Cyclization and Asymmetric Synthesis

Contemporary methods often provide more direct and efficient routes. One such strategy is the reductive cyclization of N-benzylaminoacetaldehydes .[5] Additionally, domino reactions have emerged as a powerful tool for generating THIQ derivatives with diverse substitution patterns.[6]

For the synthesis of enantiomerically pure this compound, which is often critical for biological activity, asymmetric synthesis is employed. This can be achieved through methods like using a chiral auxiliary, such as the Andersen reagent, in a modified Pictet-Spengler condensation.[1][4]

A straightforward and high-yielding method for the synthesis of racemic this compound involves the reduction of the corresponding 1,2,3,4-tetrahydroisoquinolin-4-one.

Experimental Protocol: Synthesis of Racemic this compound

Objective: To synthesize this compound via the reduction of 1,2,3,4-tetrahydroisoquinolin-4-one.

Materials:

-

1,2,3,4-Tetrahydroisoquinolin-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1,2,3,4-tetrahydroisoquinolin-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the careful addition of saturated aqueous NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Data Summary: Synthesis of 1-Substituted THIQs

| Starting Material | Reagent | Product | Yield (%) |

| N-(3,4-dimethoxyphenethyl)-2-phenylacetamide | PPA | 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | High |

| N-(3,4-dimethoxyphenethyl)acetamide | PPA | 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | High |

Adapted from a general synthesis of 1-substituted THIQs.[7]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is derived from the reactivity of its secondary amine and hydroxyl groups, allowing for a multitude of chemical transformations.

Diagram: Key Synthetic Transformations

Caption: Key reaction pathways for the functionalization of this compound.

N-Functionalization

The secondary amine at the N-2 position is readily functionalized via:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Treatment with acyl chlorides or anhydrides.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions.

O-Functionalization

The C-4 hydroxyl group can be modified through:

-

O-Alkylation (Etherification): Williamson ether synthesis.

-

O-Acylation (Esterification): Reaction with acylating agents.

Oxidation

The secondary alcohol can be oxidized to the corresponding 4-keto derivative, 1,2,3,4-tetrahydroisoquinolin-4-one. Aza-Henry reactions can also be performed on N-aryl THIQs.[8]

Applications in Drug Discovery and Medicinal Chemistry

The THIQ scaffold is a key component in a wide range of pharmacologically active compounds, and this compound serves as a valuable starting point for the synthesis of novel therapeutic agents.

Anticancer Agents

The THIQ ring is a vital scaffold for anticancer drug design.[9] Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial for cancer cell survival.[10] These compounds have shown the ability to induce apoptosis in cancer cells.[10]

Kinase Inhibitors

1,2,3,4-Tetrahydroisoquinolines and their oxidized counterparts, 3,4-dihydroisoquinolin-1(2H)-ones, have been identified as potent and selective inhibitors of KDR (Kinase Insert Domain Receptor), a type of vascular endothelial growth factor receptor.[11]

Adrenergic Agents

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as β-adrenoceptor agents, with some showing potential as bronchodilators.[12]

Antibacterial Agents

THIQ analogs have been designed and synthesized as antibacterial agents, with some exhibiting inhibitory properties against MurE synthetase, an essential enzyme in bacterial peptidoglycan biosynthesis.[1]

Diagram: Drug Discovery Workflow with THIQ-4-ol

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functionalization sites provide a robust platform for the rapid generation of molecular diversity. The successful application of this scaffold in developing a wide range of biologically active compounds highlights its significance in modern drug discovery. Future research will likely focus on developing novel, more efficient, and stereoselective synthetic routes to access this key intermediate and its derivatives, further expanding its utility in the quest for new medicines.

References

- Verma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287.

- SpectraBase. (n.d.). 1,2,3,4-Tetrahydro-5-iodo-2-methylisoquinolin-4-ol.

- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ResearchGate. (n.d.).

- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-9.

- Verma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. PubMed.

- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.

- National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

- Verma, A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed.

- Bilenko, V. A., et al. (2021).

- Verma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series.

- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry.

- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(5), 5583-5614.

- Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.

- Furet, P., et al. (2008). Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 18(14), 4054-8.

- National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem.

- MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroisoquinolin-4-ol Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Heterocycle

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] This rigid, bicyclic system provides a three-dimensional architecture that is amenable to diverse functionalization, enabling the precise spatial orientation of pharmacophoric elements for optimal interaction with a multitude of biological targets. Within this important class of heterocycles, the tetrahydroisoquinolin-4-ol core represents a particularly intriguing and functionally significant motif. The introduction of a hydroxyl group at the C4 position not only imparts specific stereochemical properties but also introduces a key hydrogen bond donor and acceptor, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.

This technical guide offers a comprehensive exploration of the biological significance of the tetrahydroisoquinolin-4-ol core. We will delve into its natural origins, synthetic accessibility, diverse pharmacological activities, and the underlying mechanisms of action. By synthesizing data from seminal and contemporary research, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising scaffold and to catalyze further innovation in the field.

Natural Occurrence: Higenamine as a Prototypical Tetrahydroisoquinolin-4-ol

While the broader tetrahydroisoquinoline skeleton is abundant in nature, the specific tetrahydroisoquinolin-4-ol moiety is less common, with higenamine (also known as norcoclaurine) standing out as the most prominent natural product.[1][2] Higenamine is a bioactive alkaloid found in a variety of plants, including the fruits of Nandina domestica, the roots of Aconitum carmichaelii, and the seeds of Nelumbo nucifera (lotus).[1][3]

Traditionally used in Chinese medicine for cardiovascular conditions, modern pharmacological studies have revealed that higenamine possesses a complex and multifaceted biological profile.[4][5] It acts as a non-selective β-adrenergic receptor agonist, which contributes to its cardiotonic and bronchodilatory effects.[2][5] Additionally, higenamine exhibits antagonistic activity at α1-adrenergic receptors, which may contribute to its effects on blood pressure.[2] Beyond its influence on the adrenergic system, higenamine has been shown to be an inhibitor of lysine-specific demethylase 1 (LSD1) and to modulate inflammatory signaling pathways.[2] The diverse bioactivities of this single natural product underscore the therapeutic potential inherent in the tetrahydroisoquinolin-4-ol core.

Synthetic Strategies: Accessing the Tetrahydroisoquinolin-4-ol Core

The construction of the tetrahydroisoquinolin-4-ol scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemical outcome.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[4][6] This acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization, provides a robust method for constructing the core bicyclic system.[6][7] While the classic Pictet-Spengler reaction typically yields 1-substituted THIQs, modifications and alternative strategies can be employed to introduce functionality at the C4 position. For instance, using a β-phenylethylamine with a pre-existing oxygen-containing substituent at the appropriate position on the ethyl chain can lead to the formation of a tetrahydroisoquinolin-4-ol upon cyclization.

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

-

Reactant Preparation: Dissolve the β-phenylethylamine derivative (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).

-

Aldehyde Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid such as BF₃·OEt₂) to the reaction mixture. The choice and amount of acid may need to be optimized for specific substrates.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Modern Synthetic Methodologies

More contemporary approaches offer alternative and often more stereocontrolled access to tetrahydroisoquinolin-4-ols. One such method involves the acid-catalyzed rearrangement of 5-aryloxazolidines, which can be considered a formal [3+3] cycloaddition.[8] This one-pot synthesis is particularly useful for generating 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols in high yields.[8]

The stereoselective synthesis of chiral tetrahydroisoquinolin-4-ols is of paramount importance, as the stereochemistry at the C4 position can dramatically influence biological activity. Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization or subsequent functionalization steps.

Biological Significance and Therapeutic Potential

The tetrahydroisoquinolin-4-ol core has been implicated in a wide spectrum of biological activities, making it a highly attractive scaffold for the development of novel therapeutics.

Anticancer Activity

A growing body of evidence supports the potential of tetrahydroisoquinoline derivatives as anticancer agents.[9][10] These compounds can exert their effects through various mechanisms, including the inhibition of key oncogenic signaling pathways, induction of apoptosis, and anti-angiogenic effects.

For example, certain synthetic tetrahydroisoquinoline derivatives have demonstrated significant KRas inhibitory activity.[2] Given that KRas is one of the most frequently mutated oncogenes in human cancers, compounds targeting this pathway are of high therapeutic interest.[2]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-18 | HCT116 | 0.9 - 10.7 | [2] |

| GM-3-121 | MCF-7 | 0.43 (µg/mL) | [2] |

| GM-3-121 | MDA-MB-231 | 0.37 (µg/mL) | [2] |

| 15b | MCF-7 | 21 | [3] |

| 15c | MCF-7 | 7 | [3] |

| 17 | A549 | 0.025 | [3] |

Table 1: Anticancer activity of selected tetrahydroisoquinoline derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydroisoquinoline derivatives are well-documented.[11][12] Higenamine, for instance, has been shown to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][13] This activity is particularly relevant for the treatment of a range of inflammatory and autoimmune diseases. Synthetic derivatives have also been designed as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[14]

Experimental Protocol: In Vitro TNF-α Inhibition Assay

-

Cell Culture: Culture a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Treatment: Pre-treat the differentiated cells with various concentrations of the test tetrahydroisoquinolin-4-ol derivatives for 1-2 hours.

-

LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified period (e.g., 4-6 hours).

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatant containing the secreted cytokines.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%.

Antiviral Activity

The tetrahydroisoquinoline scaffold has emerged as a promising framework for the development of antiviral agents.[10][15] Notably, derivatives of this core have been investigated for their activity against a range of viruses, including SARS-CoV-2.[10][15] The mechanism of antiviral action can vary, with some compounds inhibiting viral entry, while others interfere with viral replication processes.

For example, a novel tetrahydroisoquinoline-based heterocyclic compound, trans-1, demonstrated potent inhibition of SARS-CoV-2 replication in Vero E6 and Calu-3 cells, with EC50 values of 3.15 µM and 2.78 µM, respectively.[10][15]

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [10][15] |

| trans-1 | SARS-CoV-2 | Calu-3 | 2.78 | [10] |

| trans-2 | SARS-CoV-2 | Vero E6 | 12.02 | [10] |

Table 2: Antiviral activity of selected tetrahydroisoquinoline derivatives against SARS-CoV-2.

Experimental Protocol: SARS-CoV-2 Plaque Reduction Neutralization Assay

-

Cell Seeding: Seed Vero E6 cells in 96-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the test tetrahydroisoquinolin-4-ol derivatives.

-

Virus-Compound Incubation: Incubate a known titer of SARS-CoV-2 with the different concentrations of the test compounds for 1 hour at 37°C.

-

Cell Infection: Infect the Vero E6 cell monolayers with the virus-compound mixtures.

-

Overlay and Incubation: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells. Incubate for 3-4 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Neuroprotective and CNS Activities

The tetrahydroisoquinoline core is a well-established pharmacophore for targeting receptors in the central nervous system (CNS).[16] Derivatives have been developed as ligands for dopamine and serotonin receptors, with implications for the treatment of neurological and psychiatric disorders.[16] The 4-hydroxyl group can play a crucial role in receptor binding, forming key hydrogen bond interactions within the receptor's binding pocket. The neuroprotective effects of some derivatives are linked to their ability to modulate signaling pathways involved in neuronal survival and to inhibit enzymes such as monoamine oxidase.[17]

Structure-Activity Relationships (SAR) and Mechanism of Action

The biological activity of tetrahydroisoquinolin-4-ol derivatives is intricately linked to their structural features. The following general SAR observations can be made:

-

The 4-Hydroxyl Group: The presence and stereochemistry of the hydroxyl group at the C4 position are often critical for activity. The ability to act as a hydrogen bond donor and acceptor allows for specific interactions with target proteins. For instance, in the context of dopamine receptor ligands, the orientation of the 4-hydroxyl group can influence binding affinity and selectivity.[18][19]

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzo portion of the tetrahydroisoquinoline ring significantly impact biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and influence its interaction with biological targets.

-

Substitution on the Nitrogen Atom: The substituent on the nitrogen atom of the heterocyclic ring is a key determinant of pharmacological properties. This position is often a site for introducing various side chains to modulate potency, selectivity, and pharmacokinetic parameters.

Signaling Pathways Modulated by Higenamine

The diverse biological effects of higenamine can be attributed to its ability to modulate multiple signaling pathways. As a β-adrenergic agonist, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Higenamine also influences inflammatory responses by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[11][13] Furthermore, it has been shown to modulate the PI3K/Akt signaling cascade, which is involved in cell survival and apoptosis.[9][13]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutic agents based on the tetrahydroisoquinolin-4-ol core follows a structured workflow, from initial synthesis to comprehensive biological characterization.

Conclusion and Future Perspectives

The tetrahydroisoquinolin-4-ol core represents a versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Its presence in the bioactive natural product higenamine, coupled with the synthetic tractability of the tetrahydroisoquinoline framework, provides a solid foundation for the design and development of new drug candidates. The diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects, highlight the broad therapeutic potential of this structural motif.

Future research in this area should focus on several key aspects. The development of more efficient and highly stereoselective synthetic methods will be crucial for accessing a wider range of structurally diverse and enantiomerically pure tetrahydroisoquinolin-4-ol derivatives. A deeper understanding of the structure-activity relationships, particularly the role of the C4-hydroxyl group and its stereochemistry, will guide the rational design of more potent and selective compounds. Furthermore, the elucidation of the precise molecular targets and signaling pathways modulated by these compounds will provide a clearer understanding of their mechanisms of action and facilitate their translation into clinical applications. While no drugs containing this specific core are currently in widespread clinical use, the wealth of preclinical data strongly suggests that the tetrahydroisoquinolin-4-ol scaffold will continue to be a fertile ground for the discovery of the next generation of therapeutics.

References

- A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. (2025). [Source URL not available]

-

Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). PubMed. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. [Link]

-

Pharmacological effects of higenamine based on signalling pathways and mechanism of action. (2022). PMC. [Link]

-

Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (2023). PMC. [Link]

- A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. (2025). [Source URL not available]

-

Higenamine. Wikipedia. [Link]

-

Pictet-Spengler reaction. Name-Reaction.com. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). [Source URL not available]

- Pictet-Spengler Isoquinoline Synthesis. [Source URL not available]

-

New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

The chemical structure of higenamine. | Download Scientific Diagram. ResearchGate. [Link]

-

ChemInform Abstract: A One-Pot Synthesis of Tetrahydroisoquinolin-4-ols via a Novel Acid-Catalyzed Rearrangement of 5-Aryloxazolidines. | Request PDF. (2025). ResearchGate. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

-

(PDF) Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (2023). ResearchGate. [Link]

-

Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). MDPI. [Link]

-

Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). MDPI. [Link]

-

Higenamine in Plants as a Source of Unintentional Doping. PMC. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [Link]

-

Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. PMC. [Link]

- Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). [Source URL not available]

- A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. (2025). [Source URL not available]

-

Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives | Request PDF. (2025). ResearchGate. [Link]

-

Pharmacological effects of higenamine based on signalling pathways and mechanism of action. Frontiers. [Link]

- A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. (2025). [Source URL not available]

-

Testing anabolic activity, potency and mechanisms of action of the phyto-derived beta 2 agonist higenamine. (2023). PubMed. [Link]

-

Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. (2017). PubMed. [Link]

-

New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC. [Link]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). [Source URL not available]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025). ChemRxiv. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. [Link]

-

Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2025). PubMed. [Link]

-

The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. (2017). PubMed. [Link]

-

Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands. Semantic Scholar. [Link]

-

New 1,2,3,4-tetrahydroisoquinoline Derivatives as Modulators of Proteolytic Cleavage of Amyloid Precursor Proteins. PubMed. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]